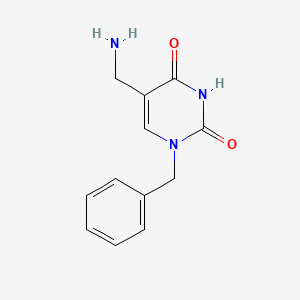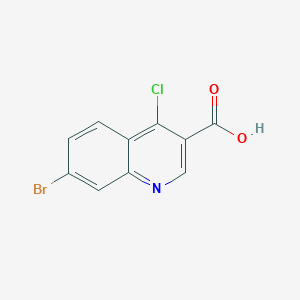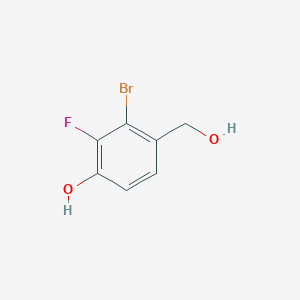
3-Bromo-2-fluoro-4-(hydroxymethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” is a phenolic organic compound . It can be used as a fluorine-containing organic intermediate . This compound has potential applications in various fields due to its unique properties, making it a valuable tool for studying biological processes and developing innovative technologies.
Synthesis Analysis
The synthesis of “3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” could potentially involve the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular formula of “3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” is C7H7BrO2 . The average mass is 203.033 Da and the monoisotopic mass is 201.962936 Da .
Chemical Reactions Analysis
The chemical reactions of “3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” could involve free radical bromination, nucleophilic substitution, and oxidation . The reactions at the benzylic position can be either SN1 or SN2 . The choice between these two pathways depends on the nature of the benzylic halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” include a density of 1.7±0.1 g/cm3, a boiling point of 339.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 61.5±3.0 kJ/mol and a flash point of 159.1±23.7 °C .
科学的研究の応用
1. Generation of ortho-Brominated para-Substituted Phenols
- Application Summary: The mono ortho-bromination of phenolic building blocks has been achieved using ACS-grade methanol as a solvent . This method can be applied to phenol, naphthol, and biphenol substrates .
- Methods of Application: The reactions are conducted in the presence of 10 mol % para-TsOH . The reaction times are short (15–20 min), and the yields are high (>86% on a gram scale) .
- Results: The method provides excellent selectivity for the desired mono ortho-brominated products .
2. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, which can be synthesized from brominated and fluorinated phenols, have shown diverse biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results: Indole derivatives have been found to have diverse biological activities and have potential for new therapeutic possibilities .
3. Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents, which can be derived from brominated and fluorinated phenols .
- Methods of Application: The reaction is conducted in the presence of a palladium catalyst and a base . The organoboron reagent undergoes transmetalation with the palladium complex, followed by reductive elimination to form the carbon-carbon bond .
- Results: This method has been used to synthesize a wide range of organic compounds .
4. Synthesis of Gold (III) Complex
- Application Summary: A gold (III) complex was synthesized in the presence of 4-bromo-2,6-bis (hydroxymethyl)phenol (BBHMP) and m-nitroaniline (m-NA) .
- Methods of Application: The complex was characterized using various spectral (mass, UV–Vis, FT-IR, 1H NMR, 13C NMR) and thermal measurements (TG–DTA) .
- Results: The reaction was found to be exothermic and non-spontaneous .
5. Synthesis of 4-Bromo-2-fluoro-6-iodoanisole
- Application Summary: 4-Bromo-2-fluorophenol can be used as a starting material for the synthesis of 4-Bromo-2-fluoro-6-iodoanisole via iodination and methylation .
- Methods of Application: The specific methods of application would depend on the exact experimental conditions, which are typically detailed in the original research publications .
- Results: The result is the synthesis of 4-Bromo-2-fluoro-6-iodoanisole, a compound that could have various applications in organic synthesis .
6. Preparation of 4,4-difluoro-2-bromo-cyclohexadienone
- Application Summary: 2-Bromo-4-fluorophenol was used in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone .
- Methods of Application: The specific methods of application would depend on the exact experimental conditions, which are typically detailed in the original research publications .
- Results: The result is the synthesis of 4,4-difluoro-2-bromo-cyclohexadienone, a compound that could have various applications in organic synthesis .
Safety And Hazards
“3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” can be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
将来の方向性
特性
IUPAC Name |
3-bromo-2-fluoro-4-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,10-11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDZRDIKNFVXCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Br)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-4-(hydroxymethyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

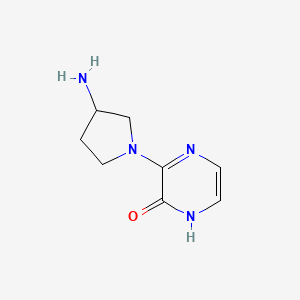
![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)
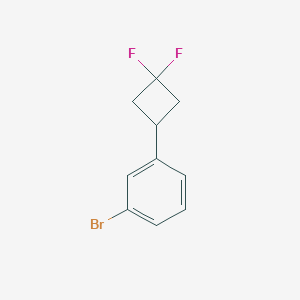
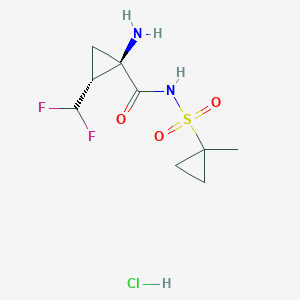
![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)
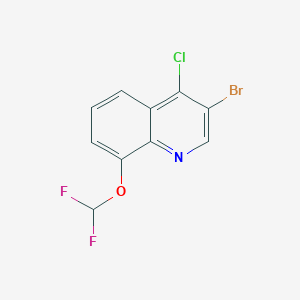
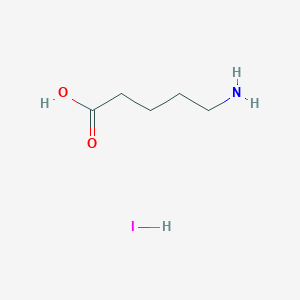
![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)
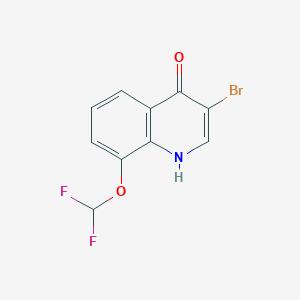
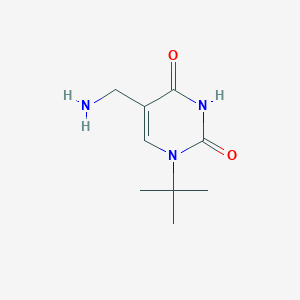
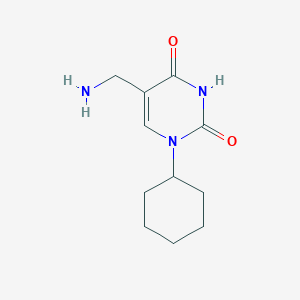
![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)
